molecular formula C18H32N2 B14661358 N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine CAS No. 49832-51-1

N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine

Cat. No.: B14661358
CAS No.: 49832-51-1
M. Wt: 276.5 g/mol
InChI Key: MHWFNYXJMLEDSD-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine is a complex organic compound that belongs to the class of amines. This compound is characterized by its unique bicyclic structure and the presence of both alkyne and amine functional groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:

  • Formation of the bicyclic core through a Diels-Alder reaction.
  • Introduction of the alkyne group via a Sonogashira coupling reaction.
  • Alkylation of the amine group using diethylamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides (e.g., methyl iodide) under basic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of N-alkylated amines.

Scientific Research Applications

N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(32

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, such as acting as a ligand for certain receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine exerts its effects depends on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine: can be compared with other bicyclic amines or compounds with similar functional groups, such as:

Uniqueness

    Structural Uniqueness: The combination of a bicyclic core with an alkyne and amine functional group.

    Functional Uniqueness: Potential for diverse chemical reactivity and biological activity.

Properties

CAS No.

49832-51-1

Molecular Formula

C18H32N2

Molecular Weight

276.5 g/mol

IUPAC Name

N,N-diethyl-4-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)but-2-yn-1-amine

InChI

InChI=1S/C18H32N2/c1-6-19(7-2)12-8-9-13-20-14-16-10-11-18(5,15-20)17(16,3)4/h16H,6-7,10-15H2,1-5H3

InChI Key

MHWFNYXJMLEDSD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CCN1CC2CCC(C1)(C2(C)C)C

Origin of Product

United States

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